Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane
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Overview
Description
Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane is a fluorinated organophosphorus compound characterized by the presence of multiple trifluoromethyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus pentafluoride (PF5) with trifluoromethylating agents. One common method is the reaction of PF5 with trifluoromethyl lithium (CF3Li) under controlled conditions. The reaction proceeds as follows:
PF5+4CF3Li→P(CF3)4F+4LiF
This reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Formation of compounds like phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of various substituted phosphines depending on the reagents used.
Scientific Research Applications
Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane exerts its effects is primarily through its ability to act as a strong electrophile. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in various chemical transformations.
Comparison with Similar Compounds
Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane can be compared with other similar fluorinated compounds, such as:
Tetrakis(trifluoromethyl)allene: Known for its reactivity in cycloaddition reactions.
Tetrakis(trifluoromethyl)thiophene: Used in the synthesis of photochromic compounds.
Tetrakis(trifluoromethyl)porphyrin: Utilized in the study of electronic properties and catalysis.
Uniqueness: The unique combination of a central phosphorus atom with multiple trifluoromethyl groups in this compound imparts distinct chemical properties, such as high reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
827027-06-5 |
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Molecular Formula |
C4F13P |
Molecular Weight |
326.00 g/mol |
IUPAC Name |
fluoro-tetrakis(trifluoromethyl)-λ5-phosphane |
InChI |
InChI=1S/C4F13P/c5-1(6,7)18(17,2(8,9)10,3(11,12)13)4(14,15)16 |
InChI Key |
BJWFJXMYKRSJLG-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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